2-(morpholin-4-yl)-5-(4H-1,2,4-triazol-4-yl)aniline
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Overview
Description
2-(morpholin-4-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is an organic compound that features both a morpholine ring and a triazole ring attached to an aniline core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and triazole moieties suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-5-(4H-1,2,4-triazol-4-yl)aniline typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Ring: This step often involves nucleophilic substitution reactions where a morpholine derivative reacts with an intermediate compound.
Final Assembly: The final step usually involves coupling the triazole and morpholine-containing intermediates to the aniline core under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The aniline and morpholine groups can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(morpholin-4-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its bioisosteric properties, which can mimic the structure of natural substrates in biological systems, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing triazole and morpholine rings have been studied for their antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its potential to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-5-(4H-1,2,4-triazol-4-yl)aniline in biological systems involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)-5-(1H-1,2,4-triazol-1-yl)aniline
- 2-(piperidin-4-yl)-5-(4H-1,2,4-triazol-4-yl)aniline
- 2-(morpholin-4-yl)-5-(1H-imidazol-4-yl)aniline
Uniqueness
Compared to similar compounds, 2-(morpholin-4-yl)-5-(4H-1,2,4-triazol-4-yl)aniline stands out due to the specific positioning of the triazole and morpholine rings, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-morpholin-4-yl-5-(1,2,4-triazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c13-11-7-10(17-8-14-15-9-17)1-2-12(11)16-3-5-18-6-4-16/h1-2,7-9H,3-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGMHOWVSMIZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=NN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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